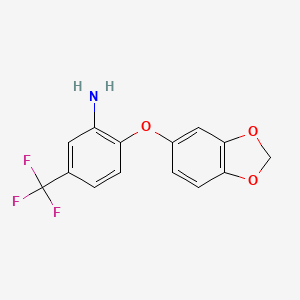
2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline is a compound that can be associated with the broader class of aniline derivatives, which are aromatic compounds containing an amine (-NH2) attached to a benzene ring. The trifluoromethyl group (-CF3) is a common substituent in pharmaceuticals and agrochemicals due to its electronegative nature, which can significantly alter the physical and chemical properties of a molecule .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simpler aniline derivatives. For instance, the synthesis of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole was achieved from 2-(trifluoromethyl)aniline through a series of reactions, indicating the versatility of aniline derivatives as precursors in synthetic chemistry . Additionally, organosulfonyloxy derivatives can be prepared from 1-hydroxybenziodoxoles, which may be related to the benzodioxol moiety present in the target compound .
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial in determining their reactivity and interaction with other molecules. X-ray crystallography is a common technique used to elucidate the structure of such compounds. For example, the molecular and crystal structure of 2-aniline benzo(2,3-b) cyclopentane-1,3-dione was determined using this method, revealing the planarity of the rings and the dihedral angles between them . This information is essential for understanding the spatial arrangement of substituents and their potential interactions.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of novel aniline derivatives with antimicrobial and antioxidant activities . The presence of a trifluoromethyl group can influence the reactivity of the compound, as it can introduce steric hindrance and electronic effects that affect the course of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)aniline derivatives have been studied using spectroscopic and quantum chemical methods. These studies include vibrational spectroscopy (FTIR and FT-Raman), NMR spectroscopy, and UV-visible spectroscopy, which provide insights into the vibrational, structural, thermodynamic, and electronic characteristics of the molecules. The position of the substituent group on the benzene ring and its electron donor-acceptor capabilities are significant factors influencing these properties .
Applications De Recherche Scientifique
Synthesis and Structural Properties
The compound 2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline shows structural similarities with compounds that have been the subject of significant research in the synthesis and understanding of their structural properties. Studies have explored the reactions and synthesis of related aniline derivatives, providing insights into their spectroscopic properties and conformational structures. For instance, research on substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, formed through the reaction of chloral with substituted anilines, offers valuable information on the spectroscopic and structural properties of related compounds (Issac & Tierney, 1996).
Phase Behavior and Applications
Another area of application is in the study of phase behavior of ionic liquids with various solutes, including aromatic compounds like aniline. The research in this field focuses on understanding the solvent abilities of ionic liquids with different anions and their potential applications in separation processes or extraction from original matrices. Such insights are crucial for the development of environmentally friendly solvents with tunable properties (Visak et al., 2014).
Degradation and Stability Studies
Degradation processes of related compounds, such as nitisinone, have been thoroughly studied using LC-MS/MS. These studies aim to understand the stability of such compounds under different experimental conditions and identify their degradation products. The stability and degradation pathways are crucial for comprehending the risks and benefits of these compounds in their respective applications (Barchańska et al., 2019).
Synthesis of Functionalized Compounds
The chemical fixation of CO2 with aniline derivatives is an area that has garnered attention due to the potential of accessing value-added chemicals from economical and environmentally friendly resources. The synthesis of functionalized azole compounds from aniline derivatives and CO2 is a promising area, providing opportunities for the creation of biologically active azole derivatives (Vessally et al., 2017).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)8-1-3-11(10(18)5-8)21-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFTYWJOLWCGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

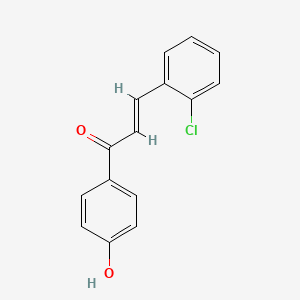
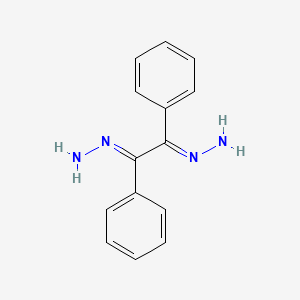
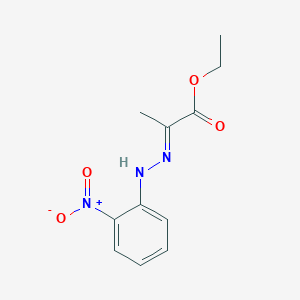
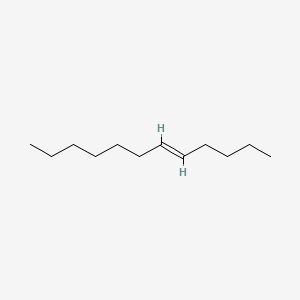
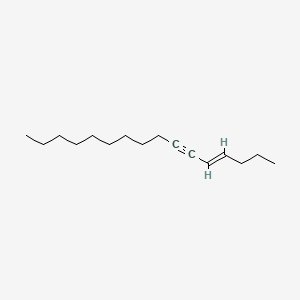
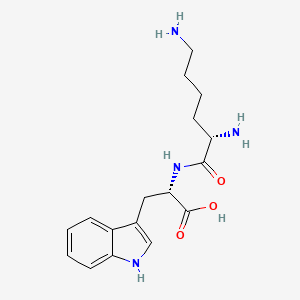
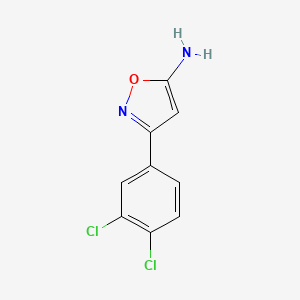
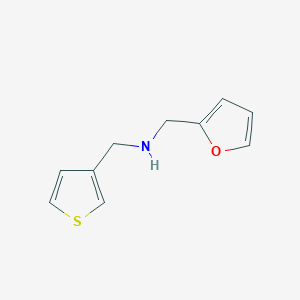
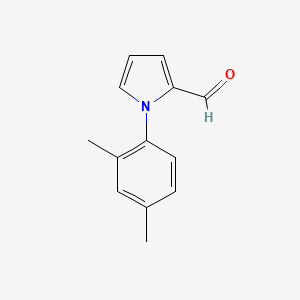
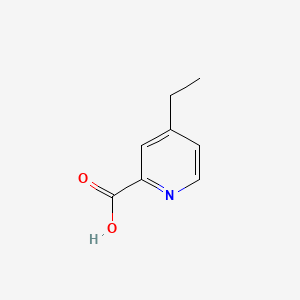
![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)
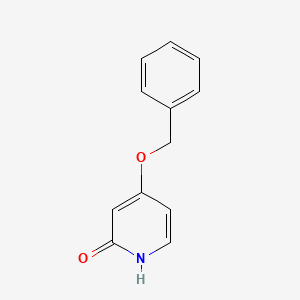
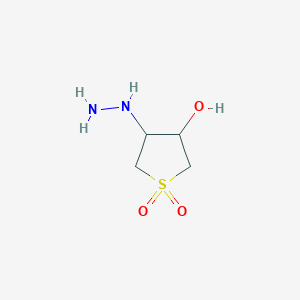
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)